REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:13])[NH:5][C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=1)[CH3:2].Br[CH2:15][CH2:16][CH2:17][Cl:18].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:1]([O:3][C:4](=[O:13])[NH:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH2:15][CH2:16][CH2:17][Cl:18])=[CH:8][CH:7]=1)[CH3:2] |f:2.3.4|
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(NC1=CC=C(C=C1)O)=O
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
BrCCCCl
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
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TEMPERATURE
|
Details
|
at reflux for 21 hr
|
Duration
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21 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a solid residue
|
Type
|
CUSTOM
|
Details
|
The solid was triturated with petroleum ether (30°-60° C.)
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from isopropanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(NC1=CC=C(C=C1)OCCCCl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.7 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |